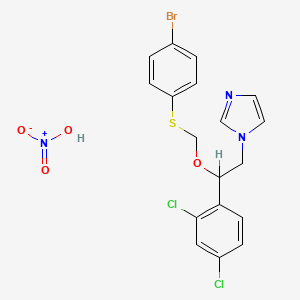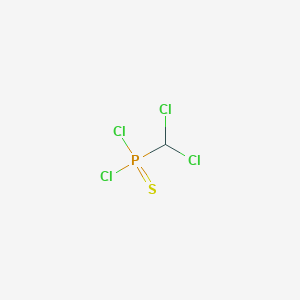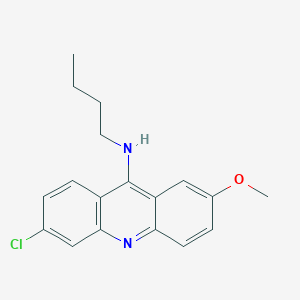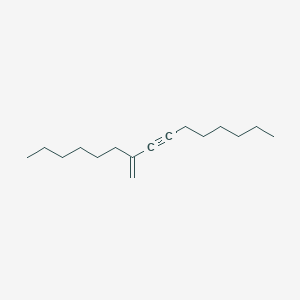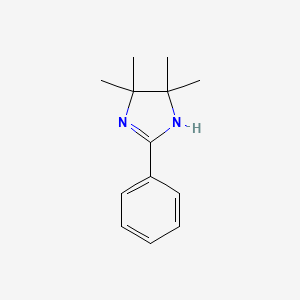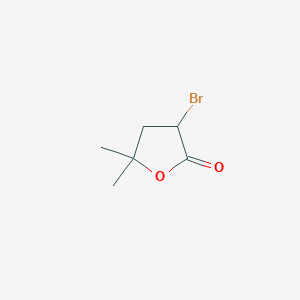
3-Bromo-5,5-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,5-dimethyloxolan-2-one is an organic compound with the molecular formula C6H9BrO2 It is a brominated derivative of oxolan-2-one, characterized by a bromine atom attached to the third carbon and two methyl groups attached to the fifth carbon of the oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-5,5-dimethyloxolan-2-one can be synthesized through the bromination of 5,5-dimethyloxolan-2-one. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 5,5-dimethyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxo derivatives
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 5,5-dimethyloxolan-2-one.
Oxidation: Formation of oxo derivatives
Applications De Recherche Scientifique
3-Bromo-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis .
Mécanisme D'action
The mechanism of action of 3-Bromo-5,5-dimethyloxolan-2-one involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound can also participate in redox reactions, where it undergoes reduction or oxidation depending on the reactants and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyloxolan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3,5-Dimethyloxolan-2-one: Similar structure but with different substitution pattern, leading to different reactivity and applications
Uniqueness
3-Bromo-5,5-dimethyloxolan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Propriétés
Numéro CAS |
67358-52-5 |
|---|---|
Formule moléculaire |
C6H9BrO2 |
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
3-bromo-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-6(2)3-4(7)5(8)9-6/h4H,3H2,1-2H3 |
Clé InChI |
DMLNZAFHNQCZBW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)O1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


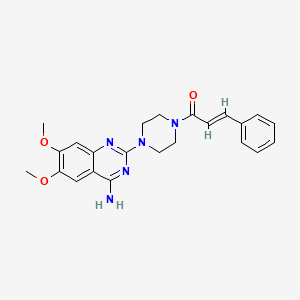
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
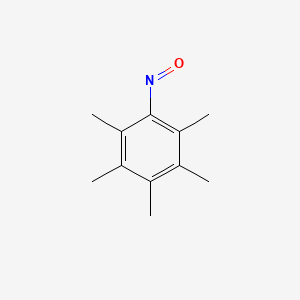
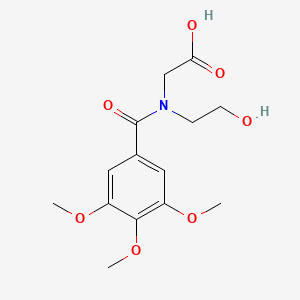
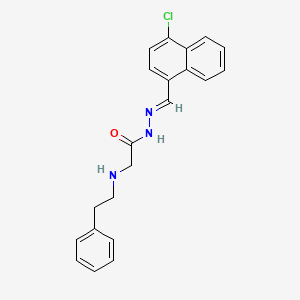

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
